molecular formula C7H14ClNO3 B575193 (2S,4R)-Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride CAS No. 175671-43-9

(2S,4R)-Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride

Cat. No.: B575193
CAS No.: 175671-43-9
M. Wt: 195.643
InChI Key: ZZQYALUPYHIFSA-IBTYICNHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,4R)-Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride is a chemical compound with the molecular formula C7H14ClNO3 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride typically involves the esterification of 4-hydroxypiperidine-2-carboxylic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The hydrochloride salt is then formed by reacting the ester with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound involve large-scale esterification processes, often using continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of automated systems for monitoring and controlling reaction parameters ensures the quality and reproducibility of the final product .

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 4-oxopiperidine-2-carboxylate, while reduction of the ester group can produce 4-hydroxypiperidine-2-methanol .

Scientific Research Applications

(2S,4R)-Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S,4R)-Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: The parent compound, which lacks the ester and hydroxyl groups.

    4-Hydroxypiperidine: A derivative with a hydroxyl group at the 4-position but without the ester group.

    Methyl 4-hydroxypiperidine-2-carboxylate: The ester form without the hydrochloride salt.

Uniqueness

(2S,4R)-Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride is unique due to its specific stereochemistry and the presence of both ester and hydrochloride groups. This combination of features imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c1-11-7(10)6-4-5(9)2-3-8-6;/h5-6,8-9H,2-4H2,1H3;1H/t5-,6+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZQYALUPYHIFSA-IBTYICNHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CCN1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H](CCN1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.